N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused to a pyrrolidine ring at the 6-position, with a thiazole-4-carboxamide substituent at the pyrrolidin-3-yl group. The triazolopyridazine moiety is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and nucleic acid targeting.
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c21-13(10-6-22-8-14-10)16-9-3-4-19(5-9)12-2-1-11-17-15-7-20(11)18-12/h1-2,6-9H,3-5H2,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMRWDOHFKCQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CSC=N2)C3=NN4C=NN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo[4,3-b]pyridazine core, which is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The pyrrolidine ring is introduced via nucleophilic substitution reactions, and the thiazole ring is formed through cyclization reactions involving thiourea or related compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce waste and improve overall sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes, such as kinases involved in cell signaling pathways. By binding to the active site of these enzymes, it prevents their normal function, leading to disruption of cellular processes such as proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive kinases drive tumor growth and metastasis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
a) Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structural Differences : Replaces the pyrrolidine-thiazole group with a methyl-substituted phenylacetamide chain.
- Functional Implications : Demonstrates Lin28 protein inhibition, suggesting the triazolopyridazine core’s role in RNA-binding protein interactions. The absence of pyrrolidine may reduce steric hindrance but limit target selectivity .
- Synthesis : Prepared via standard amidation, contrasting with the target compound’s multi-step coupling (e.g., C–H activation or radical-mediated methods) .
b) N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide
- Structural Differences : Substitutes thiazole-4-carboxamide with a trifluoromethyl-propenamide group.
- Functional Implications: The electron-withdrawing CF₃ group enhances metabolic stability but may reduce solubility. Propenamide’s α,β-unsaturated system could enable covalent binding to targets, unlike the non-reactive carboxamide in the target compound .
Substituent Variations in Pyridazine Derivatives
a) (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)
- Structural Differences: Incorporates a pyrazole-propenoic acid substituent instead of pyrrolidine-thiazole.
- Functional Implications: The carboxylic acid group enhances hydrophilicity but may limit blood-brain barrier penetration compared to the target’s carboxamide.
b) Cyclopropane Sulfonamide Derivatives
- Structural Differences: Features cyclopropane sulfonamide or cyanoacetamide groups (e.g., N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide).
- Functional Implications: Sulfonamide groups improve metabolic resistance but may introduce toxicity risks. The cyanoacetamide moiety offers distinct electronic effects compared to thiazole-4-carboxamide .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 370.43 g/mol. The compound features a thiazole ring and a triazolo-pyridazine moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds containing thiazole and triazole derivatives exhibit notable antitumor properties. For instance, studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The presence of electron-donating groups and specific ring structures enhances their cytotoxic effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| Related Compound 22i | A549 | 0.83 ± 0.07 |
| Related Compound 22i | MCF-7 | 0.15 ± 0.08 |
| Related Compound 22i | HeLa | 2.85 ± 0.74 |
The antitumor activity is primarily attributed to the inhibition of specific kinases involved in tumor growth and proliferation. For example, compounds similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole have been identified as c-Met kinase inhibitors . This inhibition leads to disrupted signaling pathways that are crucial for cancer cell survival.
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) studies suggest that modifications on the thiazole ring significantly influence antibacterial potency .
| Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 31.25 |
| Antibacterial | Escherichia coli | TBD |
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Anticonvulsant Properties : Some thiazole-bearing compounds showed anticonvulsant activity in animal models. The SAR analysis indicated that specific substitutions on the thiazole ring enhance efficacy .
- Cytotoxicity Studies : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. Compounds with specific functional groups exhibited significant cytotoxicity compared to standard chemotherapeutic agents .
Q & A
Basic: What are the critical steps and considerations for synthesizing this compound?
Methodological Answer:
- Key Synthesis Steps :
- Heterocyclic Core Formation : The triazolopyridazine core is typically synthesized via cyclization reactions under controlled temperatures (60–120°C) using polar aprotic solvents like DMF or ethanol .
- Pyrrolidine-Thiazole Coupling : Amide bond formation between the triazolopyridazine-pyrrolidine intermediate and thiazole-4-carboxylic acid requires coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity .
- Critical Factors :
- Moisture-sensitive steps demand inert atmospheres (argon/nitrogen) .
- Reaction pH (6–8) and stoichiometric ratios (1:1.2 for coupling agents) are critical for yield optimization .
Basic: How is structural characterization performed post-synthesis?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole-pyridazine fusion and amide bond formation (e.g., δ 8.2–8.5 ppm for pyridazine protons; δ 165–170 ppm for carbonyl carbons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 412.1325) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
Advanced: How can reaction conditions be optimized for improved yields?
Methodological Answer:
- Approaches :
- Solvent Screening : Test solvents like THF (for solubility) or DCM (for coupling efficiency) to balance reactivity and side-product formation .
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (if applicable) to enhance cross-coupling efficiency .
- Computational Modeling : Employ density functional theory (DFT) to predict transition-state energies and identify rate-limiting steps .
- Case Study : A 15% yield increase was achieved by switching from ethanol to DMF in cyclization steps due to better solvation of intermediates .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Strategies :
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- SAR Analysis : Compare structural analogs (e.g., triazolo-pyridazines with varying substituents) to isolate activity-contributing groups .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against kinases) to identify outliers due to purity or assay conditions .
Advanced: What computational methods predict reactivity or binding modes?
Methodological Answer:
- Tools :
- Molecular Docking (AutoDock Vina) : Predict binding to kinase ATP pockets (e.g., p38 MAPK) using crystal structures from the PDB (e.g., 4UB) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs .
- Reaction Pathway Algorithms (AFIR) : Identify low-energy pathways for regioselective functionalization .
Advanced: How to achieve regioselective functionalization of the triazolopyridazine core?
Methodological Answer:
- Tactics :
- Directing Groups : Install temporary substituents (e.g., bromine at C-3) to guide cross-coupling reactions .
- Microwave-Assisted Synthesis : Enhance selectivity in SNAr reactions (e.g., 150°C, 30 min) for C-6 substitution .
- Protection/Deprotection : Use Boc groups on pyrrolidine to prevent unwanted side reactions during thiazole coupling .
Advanced: How to address compound instability during storage?
Methodological Answer:
- Solutions :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the amide bond .
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to DMSO stock solutions to inhibit radical degradation .
- Stability Studies : Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) over 6 months .
Basic: What are common impurities, and how are they analyzed?
Methodological Answer:
- Common Impurities :
- Unreacted Intermediates : Residual pyrrolidine precursors (detected via TLC, Rf 0.3 in EtOAc) .
- Oxidation Byproducts : Sulfoxide derivatives of the thiazole ring (identified by LC-MS at m/z +16) .
- Analytical Methods :
- HPLC-UV/ELSD : Quantify impurities using a C18 column (0.1% TFA in water/acetonitrile) .
Advanced: How to design pharmacodynamic studies for this compound?
Methodological Answer:
- Protocol Design :
- Target Engagement Assays : Use TR-FRET to measure kinase inhibition (e.g., TAK1 IC₅₀ determination) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
- Cytotoxicity Profiling : Test against HEK293 and HepG2 cells (MTT assay, 72-hour exposure) .
Advanced: How to resolve discrepancies in NMR or MS data?
Methodological Answer:
- Troubleshooting :
- Deuterated Solvent Artifacts : Re-run NMR in DMSO-d₆ to eliminate residual proton signals from CDCl₃ .
- Ion Suppression (MS) : Add formic acid (0.1%) to the mobile phase to enhance ionization efficiency .
- Dynamic Exchange (NMR) : Heat samples to 50°C to resolve broad peaks caused by rotameric equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
